[(Prop-2-en-1-yl)sulfanyl]acetyl chloride
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Overview
Description
[(Prop-2-en-1-yl)sulfanyl]acetyl chloride is an organic compound that features a sulfanyl group attached to an acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Prop-2-en-1-yl)sulfanyl]acetyl chloride typically involves the reaction of prop-2-en-1-yl mercaptan with acetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
CH2=CHCH2SH+CH3COCl→CH2=CHCH2SCOCl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(Prop-2-en-1-yl)sulfanyl]acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary amines, and alcohols in the presence of a base.
Addition: Electrophiles such as halogens or hydrogen halides.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of amides, esters, and thioesters.
Addition: Formation of halogenated or hydrogenated derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
[(Prop-2-en-1-yl)sulfanyl]acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Prop-2-en-1-yl)sulfanyl]acetyl chloride involves its reactivity towards nucleophiles and electrophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing the redox state of the environment.
Comparison with Similar Compounds
Similar Compounds
[(Prop-2-en-1-yl)sulfanyl]acetyl chloride: Contains a sulfanyl group and an acetyl chloride moiety.
[(Prop-2-en-1-yl)sulfanyl]acetic acid: Similar structure but with a carboxylic acid group instead of acetyl chloride.
[(Prop-2-en-1-yl)sulfanyl]acetate: An ester derivative of [(Prop-2-en-1-yl)sulfanyl]acetic acid.
Uniqueness
This compound is unique due to its combination of a reactive acetyl chloride group and a sulfanyl group, making it versatile for various chemical transformations and applications.
Properties
CAS No. |
29431-25-2 |
---|---|
Molecular Formula |
C5H7ClOS |
Molecular Weight |
150.63 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylacetyl chloride |
InChI |
InChI=1S/C5H7ClOS/c1-2-3-8-4-5(6)7/h2H,1,3-4H2 |
InChI Key |
HIMGANHZFPYUOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCC(=O)Cl |
Origin of Product |
United States |
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